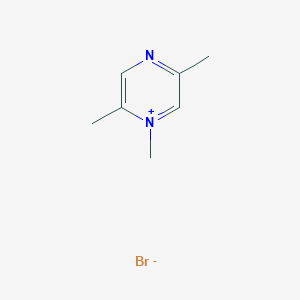
1,2,5-Trimethylpyrazin-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,5-Trimethylpyrazin-1-ium bromide is a quaternary ammonium compound with the molecular formula C7H11N2Br
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,5-Trimethylpyrazin-1-ium bromide can be synthesized through the quaternization of 1,2,5-trimethylpyrazine with methyl bromide. The reaction typically occurs in an organic solvent such as acetonitrile or acetone, under reflux conditions. The reaction is as follows:
1,2,5-Trimethylpyrazine+Methyl Bromide→1,2,5-Trimethylpyrazin-1-ium Bromide
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
1,2,5-Trimethylpyrazin-1-ium bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles such as hydroxide, chloride, or acetate.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrazinium ion back to the pyrazine derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, sodium chloride, and sodium acetate, typically in aqueous or alcoholic solutions.
Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Products include 1,2,5-trimethylpyrazin-1-ium chloride, acetate, etc.
Oxidation: Products include 1,2,5-trimethylpyrazin-1-ium N-oxide.
Reduction: Products include 1,2,5-trimethylpyrazine.
Scientific Research Applications
1,2,5-Trimethylpyrazin-1-ium bromide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other pyrazine derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,2,5-Trimethylpyrazin-1-ium bromide involves its interaction with various molecular targets. It can act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft, which can have neuroprotective effects.
Comparison with Similar Compounds
Similar Compounds
- 1,2,4-Trimethylpyrazine
- 1,2,3-Trimethylpyrazine
- 1,2,5-Trimethylpyrazine
Comparison
1,2,5-Trimethylpyrazin-1-ium bromide is unique due to its quaternary ammonium structure, which imparts distinct chemical and biological properties. Compared to its non-quaternary counterparts, it exhibits higher solubility in water and different reactivity patterns, making it valuable for specific applications in research and industry.
Properties
CAS No. |
88234-17-7 |
|---|---|
Molecular Formula |
C7H11BrN2 |
Molecular Weight |
203.08 g/mol |
IUPAC Name |
1,2,5-trimethylpyrazin-1-ium;bromide |
InChI |
InChI=1S/C7H11N2.BrH/c1-6-5-9(3)7(2)4-8-6;/h4-5H,1-3H3;1H/q+1;/p-1 |
InChI Key |
CMVCXTHXCAITBF-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CN=C(C=[N+]1C)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


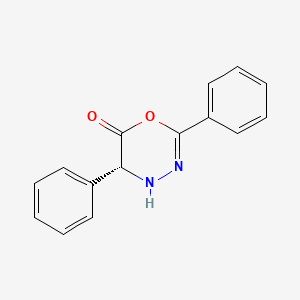
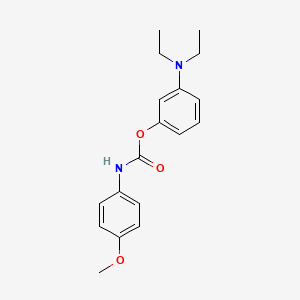

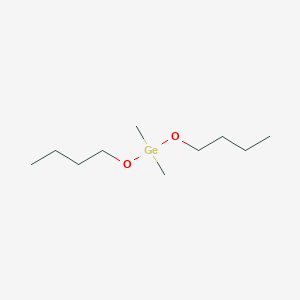
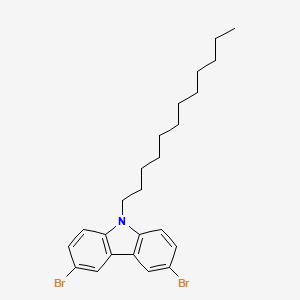




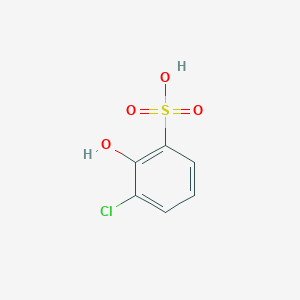
![4-Methyl-2-{1-phenyl-3-[(4-phenylbutan-2-yl)amino]propyl}phenol](/img/structure/B14405480.png)


![1-(4-Phenoxyphenyl)-3-(quinolin-2-yl)benzo[f]quinoline](/img/structure/B14405502.png)
